![molecular formula C16H19N5O4S2 B2781694 N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide CAS No. 1448060-05-6](/img/structure/B2781694.png)
N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide
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Description
N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide is a useful research compound. Its molecular formula is C16H19N5O4S2 and its molecular weight is 409.48. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide and its derivatives have been investigated for their antimicrobial activities. Sahin et al. (2012) synthesized a series of sulfonamides, including compounds structurally related to the one , demonstrating activity against various microorganisms. The antimicrobial properties were attributed to the presence of the 1,2,4-triazole nucleus alongside the cyclic sulfonamide function, suggesting potential applications in developing new antimicrobial agents Sahin, D., Bayrak, H., Demirbaş, A., Demirbas, N., & Alpay‐Karaoglu, S. (2012). Medicinal Chemistry Research..
Endothelin Receptor Antagonism
Compounds containing the sulfonamide moiety, such as the one described, have been explored for their potential as endothelin receptor antagonists. Murugesan et al. (2000) describe the synthesis and structure-activity relationship (SAR) of sulfonamide derivatives showing improved potency and metabolic stability, indicating their utility in congestive heart failure treatment and other cardiovascular conditions Murugesan, N., Gu, Z., Stein, P., Spergel, S., Mathur, A., Leith, L., Liu, E., Zhang, R., Bird, E., Waldron, T., Marino, A., Morrison, R., & Webb, M. (2000). Journal of medicinal chemistry..
Anticancer Activity
Azab, M. E., Youssef, M., & El‐Bordany, E. A. (2013) reported the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, aimed at evaluating their use as antibacterial agents. Their research underscores the broader potential of sulfonamide derivatives in treating various diseases, including cancer, by inhibiting key cellular processes Azab, M. E., Youssef, M., & El‐Bordany, E. A. (2013). Molecules..
Fluorescent Molecular Probes
The compound's structural framework also lends itself to applications in developing fluorescent molecular probes. Diwu et al. (1997) synthesized solvatochromic dyes with strong solvent-dependent fluorescence, suggesting that derivatives of N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide could be used to study various biological events and processes Diwu, Z., Lu, Y., Zhang, C., Klaubert, D., & Haugland, R. (1997). Photochemistry and Photobiology..
properties
IUPAC Name |
N-[2-(4-cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O4S2/c1-10-14(11(2)25-19-10)27(23,24)17-7-8-20-16(22)21(12-5-6-12)15(18-20)13-4-3-9-26-13/h3-4,9,12,17H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRRMAOSLPBUFRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCCN2C(=O)N(C(=N2)C3=CC=CS3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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